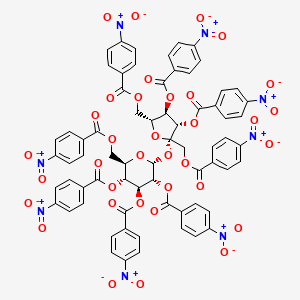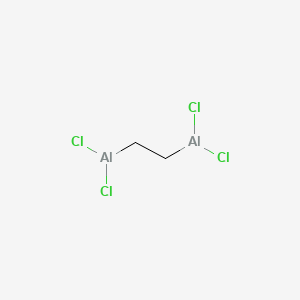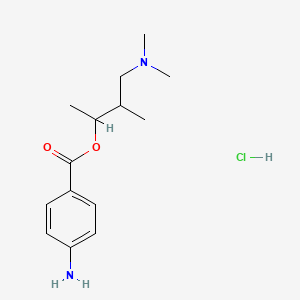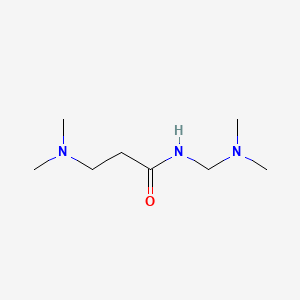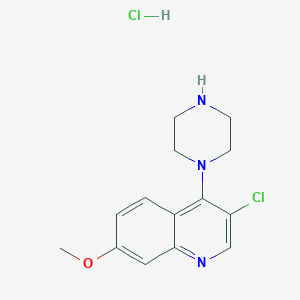
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 3rd position, a methoxy group at the 7th position, and a piperazine ring at the 4th position of the quinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-7-methoxyquinoline.
Nucleophilic Substitution: The 4-position of the quinoline ring is then subjected to nucleophilic substitution with piperazine. This step often requires the use of a suitable base and solvent to facilitate the reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The piperazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinoline-7-carboxylic acid derivatives, while substitution reactions can produce various N-substituted piperazine derivatives.
科学的研究の応用
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its potential as an antipsychotic and antidepressant agent due to its interaction with neurotransmitter receptors.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
3-Chloro-4-(piperazin-1-yl)quinoline: Lacks the methoxy group at the 7th position.
7-Methoxy-4-(piperazin-1-yl)quinoline: Lacks the chlorine atom at the 3rd position.
4-(Piperazin-1-yl)quinoline: Lacks both the chlorine atom and the methoxy group.
Uniqueness
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride is unique due to the presence of both the chlorine atom and the methoxy group, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in medicinal chemistry.
特性
| 1203579-72-9 | |
分子式 |
C14H17Cl2N3O |
分子量 |
314.2 g/mol |
IUPAC名 |
3-chloro-7-methoxy-4-piperazin-1-ylquinoline;hydrochloride |
InChI |
InChI=1S/C14H16ClN3O.ClH/c1-19-10-2-3-11-13(8-10)17-9-12(15)14(11)18-6-4-16-5-7-18;/h2-3,8-9,16H,4-7H2,1H3;1H |
InChIキー |
YQSQGVSAGCUWHN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=C(C(=C2C=C1)N3CCNCC3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


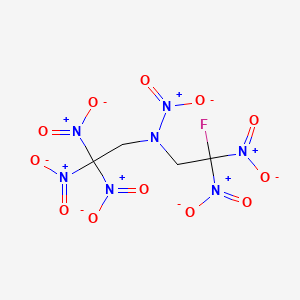
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)


